6β-Hydroxymethandienone
Description
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.43 |
Origin of Product |
United States |
Contextualization Within the Research Landscape of Synthetic Steroid Metabolism
6β-Hydroxymethandienone is a product of the biotransformation of methandienone, a potent anabolic-androgenic steroid. The metabolism of methandienone in the body is a complex process involving several enzymatic reactions, with 6β-hydroxylation being a major pathway. wikipedia.org This process is primarily carried out by cytochrome P450 enzymes in the liver. researchgate.netdshs-koeln.de
Research involving the incubation of methandienone with bovine hepatocytes has demonstrated that a significant portion of the parent compound is converted to its metabolites. researchgate.net In these in-vitro studies, this compound was identified as the major metabolite. researchgate.net The study of such metabolic pathways is essential for understanding how the body processes synthetic steroids, which can inform the development of new therapeutic agents and provide a basis for detecting substance abuse. mdpi.com
The identification and synthesis of metabolites like this compound are crucial for creating reference materials used in analytical testing. researchgate.net The chemical synthesis of this compound allows for its use as a standard in various analytical techniques, ensuring the accuracy and reliability of test results. researchgate.netnist.gov
Role As a Key Metabolite in Analytical and Forensic Chemistry Research
The detection of 6β-Hydroxymethandienone is a key indicator of methandienone use, making it a critical target in analytical and forensic chemistry, particularly in the context of anti-doping controls in sports. sportintegrity.gov.auhmdb.ca Since the parent compound, methandienone, is often rapidly metabolized and may not be detectable in biological samples for extended periods, the presence of its metabolites serves as a longer-term marker of use. wikipedia.orgnih.gov
Various analytical techniques are employed to detect and quantify this compound in biological matrices such as urine. mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods used for this purpose. researchgate.netmdpi.comresearchgate.netmultiscreensite.com These techniques offer high sensitivity and specificity, allowing for the detection of even trace amounts of the metabolite. researchgate.netdshs-koeln.de
For instance, in GC-MS analysis, the trimethylsilyl (B98337) (TMS) derivative of this compound is often used to improve its chromatographic behavior and detection. researchgate.net The following table summarizes key analytical findings related to the detection of methandienone and its metabolites.
| Analytical Finding | Description | Reference |
| Major Metabolite | In vitro studies with bovine hepatocytes identified this compound as the major metabolite of methandienone. | researchgate.net |
| Long-Term Detection | A metabolite, 18-nor-17beta-hydroxymethyl,17alpha-methyl-androst-1,4,13-trien-3-one, allows for detection up to 19 days after a single 5 mg dose. | nih.gov |
| Multi-Metabolite Monitoring | For reliable detection of methandienone use, it is recommended to monitor for a panel of its metabolites, as no single metabolite is universally present in all positive cases. | dshs-koeln.de |
| Low-Level Detection | Advanced techniques like tandem mass spectrometry (MS/MS) are necessary for the confirmation of low concentrations of metabolites, often below 1 ng/ml. | dshs-koeln.de |
Overview of Research Areas Pertaining to 6β Hydroxymethandienone
Chromatographic Separation Techniques in Research Contexts
Chromatography is the cornerstone for isolating this compound from complex mixtures, enabling its subsequent detection and characterization. The choice between gas and liquid chromatography is primarily dictated by the analyte's properties and the specific goals of the analysis. chem-soc.si
Gas chromatography is a powerful technique for separating steroid metabolites, but it requires analytes to be volatile and thermally stable. sigmaaldrich.com Due to the presence of polar hydroxyl groups, this compound is not directly amenable to GC analysis. sigmaaldrich.comweber.hu Therefore, a chemical derivatization step is necessary to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. weber.hujfda-online.com
Trimethylsilylation is the most common derivatization method for steroids, involving reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of MSTFA, ammonium (B1175870) iodide (NH₄I), and ethanethiol. upb.ro This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, yielding volatile TMS-ethers that are suitable for GC analysis. sigmaaldrich.comnist.gov The derivatized this compound can then be separated on a capillary column, such as an Agilent HP-1, using a programmed temperature ramp to achieve baseline separation from other metabolites.
Table 1: Example GC Derivatization and Analysis Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Derivatization Reagent | MSTFA/NH₄I/ethanethiol (1000:2:3, v/w/v) | upb.ro |
| Reaction Conditions | 60°C for 30 minutes | upb.ro |
| Analyte Form | bis-trimethylsilyl (2TMS) derivative | nist.gov |
| GC Column | Agilent HP-1 capillary column (17 m × 0.2 mm × 0.11 μm) | |
| Carrier Gas | Helium |
| Temperature Program | Ramp from 180°C to 320°C at 5°C/min | |
Liquid chromatography, particularly when coupled with mass spectrometry, is highly effective for analyzing polar metabolites like this compound directly, without the need for derivatization. waters.comnih.govtofwerk.com This simplifies sample preparation significantly. waters.com The technique is well-suited for separating intact phase I metabolites (like hydroxylated forms) and phase II conjugates (like glucuronides) from biological fluids. waters.comnih.gov
Reverse-phase chromatography is typically employed, using columns such as a C18. nih.govresearchgate.net The separation is achieved by using a mobile phase gradient, commonly consisting of an aqueous component (e.g., water with a formic acid or ammonium acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netmultiscreensite.com This approach allows for the effective separation of this compound from its parent compound and other related metabolites, which is crucial for accurate identification. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of synthesized this compound reference standards. bdg.co.nz Commercial suppliers often provide a certificate of analysis that includes an HPLC chromatogram to verify purity, with targets typically exceeding 98%. bdg.co.nz
Furthermore, HPLC is essential for the separation of isomers, which can have nearly identical chemical properties but different biological activities. nih.gov For instance, separating the 6β-hydroxy isomer from its 6α-hydroxy counterpart is a significant analytical challenge that can be addressed with optimized HPLC methods. nist.gov The ability of HPLC to resolve such closely related isomers is vital for accurate structural confirmation and for studying the stereospecificity of metabolic pathways. nih.gov In research involving the synthesis of this compound, HPLC is used to monitor the reaction and purify the final product from the reaction mixture. researchgate.net
Mass Spectrometry for Structural Elucidation and Identification of this compound
Mass spectrometry is the definitive technique for the structural elucidation and identification of this compound, providing molecular weight information and characteristic fragmentation patterns that serve as a molecular fingerprint. nih.gov
GC-MS is a widely adopted standard for identifying this compound and other anabolic steroid metabolites in doping control. researchgate.netupb.ro After GC separation, the derivatized metabolites enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). researchgate.netnih.gov The resulting mass spectrum contains a molecular ion and a series of fragment ions that are characteristic of the molecule's structure. nih.gov
For the bis-TMS derivative of this compound, the mass spectrum exhibits a characteristic base peak and other diagnostic ions that allow for its unambiguous identification. For example, the trimethylsilylated derivative of this compound shows a prominent ion at m/z 517.0. hpst.cz Comparing the retention time and the fragmentation pattern of a suspected peak in a sample to that of a certified reference standard provides confident identification. researchgate.net Studies using bovine hepatocytes successfully identified this compound as a major metabolite of methandienone through GC-MS analysis of its trimethylsilyl derivative. researchgate.net
Table 2: Characteristic GC-MS Ions for Derivatized this compound
| Derivative | Ionization | m/z (Mass-to-Charge Ratio) | Ion Description | Source(s) |
|---|---|---|---|---|
| bis-TMS | EI | 517.0 | [M]+ (Monitored Ion) | hpst.cz |
| bis-TMS | EI | 229.0 | Fragment Ion | hpst.cz |
| bis-TMS | EI | 337.0 | Fragment Ion | hpst.cz |
LC-MS/MS offers superior sensitivity and specificity for the detection and quantitation of this compound, especially at low concentrations in complex matrices. waters.comnih.gov This technique allows for the analysis of the underivatized ("free") form of the metabolite, simplifying sample preparation. waters.com It is particularly advantageous for monitoring both phase I and phase II metabolites simultaneously. waters.com
In LC-MS/MS analysis, the precursor ion (often the protonated molecule [M+H]⁺) corresponding to this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. waters.comrsc.org This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces chemical noise, enabling low limits of detection. waters.com Research has shown that monitoring specific ion transitions can improve detectability; for 6β-hydroxy-metandienone, using an in-source fragment as the precursor ion can enhance the signal compared to using the intact protonated molecule. waters.com This method has been successfully applied to detect this compound in human urine samples and in environmental water analysis. waters.comnih.gov
Table 3: Example LC-MS/MS Parameters for this compound Detection
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Application | Source(s) |
|---|---|---|---|---|
| 317.0 ([M+H]⁺) | Not specified | Positive | General Detection | waters.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, offering the capability to determine the elemental composition of the molecule through highly accurate mass measurements. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
In the context of doping control, LC-HRMS methods are employed to analyze the biotransformation of methandienone. nih.gov HRMS provides high-resolution mass spectra that, when combined with tandem mass spectrometry (MS/MS) experiments, can confirm the chemical structures and fragmentation patterns of metabolites like this compound. nih.gov The accurate mass data obtained from HRMS helps in the confident identification of metabolites by comparing experimentally determined masses with theoretical values, thereby reducing the likelihood of false positives.
Table 1: Key HRMS Characteristics of this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₈O₃ | industry.gov.au |
| Molecular Weight | 316.4 g/mol | industry.gov.au |
| Primary Application | Accurate mass measurement for metabolite identification | nih.gov |
Isotope Ratio Mass Spectrometry (IRMS) in Origin Discrimination Studies
While specific studies detailing the use of Isotope Ratio Mass Spectrometry (IRMS) for this compound are not prevalent in the provided search results, IRMS is a powerful technique used in anti-doping to differentiate between endogenous steroids and their synthetic, administered counterparts. This is achieved by measuring the ratio of carbon-13 (¹³C) to carbon-12 (¹²C). Synthetic steroids typically have a different ¹³C/¹²C ratio compared to those produced naturally by the body. This analytical approach could theoretically be applied to this compound to determine its origin if it were found to be produced endogenously to some extent, though it is primarily known as a metabolite of the synthetic steroid methandienone.
Fragmentation Pattern Analysis for Metabolite Characterization
The analysis of fragmentation patterns via mass spectrometry is a critical step in the structural characterization of this compound and its differentiation from other isomers. Electron ionization (EI) mass spectrometry of the underivatized molecule shows a molecular ion peak (M⁺) at an m/z of 316.2. Key fragments include a peak at m/z 298.2, corresponding to the loss of a water molecule (H₂O), and a fragment at m/z 121.1, resulting from the cleavage of the D-ring.
When analyzing the trimethylsilyl (TMS) derivatives of this compound by GC-MS, the fragmentation patterns become essential for confirming its identity, especially when distinguishing it from other metabolites. The mass spectra of TMS-derivatized steroids can be complex, and understanding the origin of common and subclass-specific fragments is crucial for accurate identification. fu-berlin.de For instance, studies on isomeric hydroxy steroids have shown that specific fragment ions can be indicative of the position of the hydroxyl group. fu-berlin.de Comparing the fragmentation patterns of suspected this compound samples with those of a certified reference material allows for unambiguous identification. researchgate.net
In more advanced analyses, techniques like tandem mass spectrometry (MS/MS) are used to further investigate fragmentation pathways. fu-berlin.denih.gov This involves selecting a specific precursor ion and inducing further fragmentation to produce a characteristic spectrum of product ions, which provides a higher degree of structural information and confidence in identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
1H and 13C NMR in Isomer Differentiation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure and the differentiation between its isomers. magritek.comlibretexts.org
For this compound, key signals in the ¹H NMR spectrum (in CDCl₃) include a singlet at δ 5.70 ppm attributed to the proton at position 4 (H-4) and a multiplet at δ 3.92 ppm corresponding to the proton at the 6β position (H-6β). In the ¹³C NMR spectrum, distinct peaks are observed at δ 199.8 ppm for the C-3 keto carbon, δ 124.5 ppm for C-1, and δ 170.2 ppm for C-4. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are unique to the 6β-hydroxy isomer, enabling its clear differentiation from other positional isomers. The analysis of coupling constants in high-resolution ¹H NMR spectra can further confirm the stereochemistry of the molecule.
Table 2: Characteristic NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Chemical Shift (ppm) | Reference |
| ¹H | H-4 | 5.70 (s) | |
| ¹H | H-6β | 3.92 (m) | |
| ¹³C | C-3 (keto) | 199.8 | |
| ¹³C | C-1 | 124.5 | |
| ¹³C | C-4 | 170.2 |
Derivatization Strategies for Enhanced Analytical Performance
Trimethylsilylation (TMS) for GC-MS Compatibility
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of steroids. However, due to their polarity and low volatility, steroids like this compound require derivatization prior to GC analysis. Trimethylsilylation (TMS) is the most common derivatization strategy employed for this purpose. tcichemicals.com
The process involves reacting the hydroxyl groups of the steroid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of reagents, to form more volatile and thermally stable trimethylsilyl ethers. tcichemicals.comcaltech.edu This enhances the chromatographic properties of the compound, leading to better peak shape and resolution in GC. For this compound, the formation of its TMS derivative allows for its analysis by GC-MS, with the resulting derivative exhibiting a characteristic retention time and mass spectrum. For example, the TMS derivative of this compound has shown a base peak at m/z 517.0 in its mass spectrum. The choice of silylating reagent and reaction conditions can be optimized to ensure complete derivatization. caltech.edumultiscreensite.com The stability of the formed TMS derivatives is also a consideration, with studies showing they can be stable for extended periods when stored under appropriate conditions, such as at -20°C. nih.gov
Chemical Derivatization for Improved Ionization and Detection in LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of steroid metabolites. However, the ionization efficiency of certain compounds, including steroids like this compound, can be low, impacting detection sensitivity. ddtjournal.comnih.gov Chemical derivatization is a strategy employed to overcome this limitation by introducing a chargeable moiety to the analyte, thereby enhancing its ionization and improving its chromatographic behavior. ddtjournal.comnih.gov
For neutral functional groups like ketones and alcohols present in this compound, derivatization is often required to improve ionization efficiency in electrospray ionization (ESI). ddtjournal.combioline.org.br One common approach involves targeting the hydroxyl and ketone groups. For instance, reagents like dansyl chloride can react with the hydroxyl group to introduce a dimethylamino group, which is readily ionizable. ddtjournal.com Similarly, hydroxylamine (B1172632) can react with the ketone group to form an oxime, which contains a nitrogen atom that can enhance ionization. ddtjournal.com
In the context of gas chromatography-mass spectrometry (GC-MS), a related technique, derivatization is standard practice for steroid analysis. Trimethylsilyl (TMS) ether derivatives are commonly prepared to increase the volatility and thermal stability of the analytes. researchgate.net For this compound, conversion to its trimethylsilyl derivative allows for analysis by GC-MS, where it exhibits a characteristic retention time and mass spectrum.
While the primary goal of derivatization is to enhance sensitivity, it can also improve the selectivity of the analysis by creating a derivative with a specific fragmentation pattern in tandem mass spectrometry (MS/MS). ddtjournal.com This allows for more confident identification of the analyte in complex matrices. The development of novel derivatization reagents continues to be an active area of research, aiming to provide even greater enhancements in sensitivity and selectivity for challenging analytes like this compound. mdpi.com
Methodological Validation and Performance Characteristics in Analytical Research
The validation of analytical methods is a critical process to ensure that they are reliable, reproducible, and fit for their intended purpose. acs.org This involves a thorough assessment of several key performance characteristics.
Limits of Detection (LOD) and Quantitation (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov For this compound, these limits are highly dependent on the analytical technique employed and the matrix being analyzed.
In a study utilizing large-volume injection liquid chromatography-tandem mass spectrometry (LVI-LC-MS/MS) for the analysis of various androgens in environmental water samples, the method detection limits ranged from 1.2 to 360 ng/L for the suite of analytes. nih.gov Another study employing GC-MS for the detection of methandienone metabolites reported an LOD of 10 ng/mL for this compound. hpst.cz A separate LC-MS/MS method for stanozolol (B1681124) metabolites achieved an LOD of 1 ng/mL, highlighting the sensitivity of this technique. dshs-koeln.de
The determination of LOD and LOQ typically involves statistical analysis of the signal-to-noise ratio (S/N) for low-concentration spikes or the standard deviation of the background noise. nih.govhpst.cz For instance, one common method calculates the LOD and LOQ by multiplying the standard deviation of the background noise by 3.3 and 10, respectively, and then dividing by the slope of the calibration curve. nih.gov
| Analyte | Technique | Matrix | LOD | Source |
|---|---|---|---|---|
| Androgenic Steroids (general) | LVI-LC-MS/MS | Environmental Water | 1.2 - 360 ng/L | nih.gov |
| This compound | GC-MS | Not Specified | 10 ng/mL | hpst.cz |
| Stanozolol Metabolites | LC-MS/MS | Urine | 1 ng/mL | dshs-koeln.de |
Selectivity, Specificity, and Reproducibility of Analytical Methods
Selectivity and specificity are crucial for ensuring that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. acs.org In methods like LC-MS/MS and GC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. tdx.cat The use of multiple reaction monitoring (MRM) in tandem mass spectrometry, where specific precursor-to-product ion transitions are monitored, provides a high degree of specificity. hpst.cz For an analyte to be positively identified, it must not only have the correct retention time but also the correct ratio of quantifier and qualifier ions. nih.gov
Reproducibility, which measures the consistency of results over time and between different laboratories, is ensured through the use of standardized protocols and reference materials. Inter-laboratory validation studies are essential for establishing the robustness and reproducibility of an analytical method. The precision of a method, a measure of reproducibility under the same operating conditions over a short interval, is often expressed as the relative standard deviation (RSD). nih.gov For a validated LVI-LC-MS/MS method, the precision was reported to be less than 12% RSD. nih.gov
The use of internal standards, particularly isotopically labeled analogues of the analyte, is a common practice to improve the accuracy and reproducibility of quantitative methods by correcting for variations in sample preparation and instrument response. acs.orgdshs-koeln.de
Stability Considerations for this compound in Research Matrices
The stability of this compound in biological and environmental samples is a critical factor that can affect the accuracy of analytical results. researchgate.net Degradation of the analyte during sample collection, storage, and processing can lead to an underestimation of its true concentration.
A storage stability study was conducted on androgens, including metabolites, in wastewater influent stored at -20°C over a 60-day period. oregonstate.edu Such studies are essential to determine the appropriate storage conditions and maximum storage duration for samples before analysis. While specific stability data for this compound in various matrices is not extensively detailed in the provided context, the general principles of analyte stability testing would apply. These studies typically involve analyzing spiked samples at various time points and comparing the results to a baseline measurement to assess any degradation. oregonstate.edu Factors that can influence stability include temperature, pH, light exposure, and the presence of enzymes in biological matrices. researchgate.net Therefore, proper sample handling and storage are crucial to maintain the integrity of this compound in research samples.
Overview of Parent Compound Metabolism Leading to this compound Formation
The formation of this compound is a direct result of the metabolic processing of its parent compound, methandienone. Methandienone undergoes extensive biotransformation primarily in the liver following administration. wikipedia.org The metabolic pathways are varied and include a range of reactions designed to increase the compound's polarity and facilitate its excretion from the body.
Key metabolic reactions for methandienone include hydroxylation, 17-epimerization, reduction of the A-ring, and conjugation. wikipedia.orgnih.gov Among these, 6β-hydroxylation represents a major metabolic route. oup.com This specific reaction introduces a hydroxyl group at the 6β-position of the steroid nucleus, leading to the creation of this compound. This metabolite is one of the primary forms of methandienone found in urine, making it a key marker in analytical testing. wikipedia.orghmdb.ca While numerous other metabolites are also produced, the pathway involving 6β-hydroxylation is a quantitatively significant and well-documented route in the biotransformation of methandienone. oup.comresearchgate.net
Enzymatic Mechanisms of Hydroxylation
The hydroxylation of steroids is a critical enzymatic process mediated by a specific family of enzymes. This biotransformation is essential for both the synthesis of endogenous hormones and the metabolism of xenobiotic compounds like synthetic anabolic steroids.
Cytochrome P450 (CYP) enzymes are a large and diverse superfamily of heme-containing monooxygenases that play a dominant role in steroid metabolism. mdpi.comnih.gov These enzymes are found in most tissues and are responsible for catalyzing a wide array of oxidative, peroxidative, and reductive reactions involving drugs, environmental chemicals, and endogenous compounds. mdpi.comresearchgate.net
In steroid biotransformation, CYPs are fundamental. They catalyze reactions such as hydroxylation, which is a key step in both the synthesis of steroid hormones and the catabolism of steroids into more easily excretable forms. nih.govmdpi.com The general catalytic mechanism involves the activation of molecular oxygen, allowing for the insertion of one oxygen atom into a substrate, a reaction that can be difficult to achieve through standard chemical methods. mdpi.comnih.gov Several CYP families, including CYP1, CYP2, and CYP3, are primarily involved in the metabolism of drugs and other xenobiotics, including synthetic steroids. nih.gov
Within the cytochrome P450 superfamily, the CYP3A4 isoenzyme is of particular importance for the metabolism of methandienone. CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver. nih.gov Research has definitively identified CYP3A4 as the principal enzyme responsible for the 6β-hydroxylation of a variety of steroids that possess a 3-keto-4-ene structure, including testosterone (B1683101) and methandienone. researchgate.netnih.govmdpi.com
In vitro studies utilizing human recombinant CYP enzymes have provided direct evidence for this specificity. When methandienone was incubated with insect cell microsomes expressing human CYP3A4, the formation of this compound was observed. researchgate.net Conversely, similar incubations with other major CYPs, such as CYP2C9 and CYP2B6, did not result in the formation of 6β-hydroxylated metabolites, confirming the selective role of CYP3A4 in this specific biotransformation pathway. researchgate.net
| Enzyme Family | Specific Isozyme | Role in Methandienone 6β-Hydroxylation | Reference |
| Cytochrome P450 | CYP3A4 | Primary enzyme catalyzing the 6β-hydroxylation of methandienone. | researchgate.net |
| CYP2C9 | No significant formation of 6β-hydroxyl metabolites observed. | researchgate.net | |
| CYP2B6 | No significant formation of 6β-hydroxyl metabolites observed. | researchgate.net |
The enzymatic reactions catalyzed by Cytochrome P450 enzymes are characterized by their high degree of specificity. This specificity manifests as both regioselectivity and stereoselectivity, which are crucial in determining the exact structure of the resulting metabolite. nih.govnih.gov
Regioselectivity refers to the enzyme's ability to catalyze a reaction at a particular site on a complex molecule. In the case of methandienone metabolism by CYP3A4, the enzyme exhibits strong regioselectivity for the C6 position of the steroid's A-ring. researchgate.net
Stereoselectivity describes the enzyme's ability to produce a specific stereoisomer. The hydroxylation of methandienone by CYP3A4 is highly stereoselective, resulting exclusively in the formation of the 6β-hydroxy epimer, with no significant production of the 6α-hydroxy epimer. researchgate.netmdpi.com
This remarkable selectivity is believed to be influenced by the structural features of the substrate. It has been suggested that the electronic effects of the 3-keto-4-ene structure common to steroids like testosterone and methandienone contribute to the precise orientation of the substrate within the active site of the CYP3A4 enzyme, thereby facilitating selective hydroxylation at the 6β position. researchgate.net
In Vitro and Ex Vivo Models for Studying Biotransformation
To investigate the metabolic fate of compounds without administering them to living organisms, researchers rely on various in vitro and ex vivo models. nih.gov These systems, which include cultured cells and subcellular fractions, allow for the controlled study of biotransformation pathways and the generation of metabolites for analytical purposes. oup.com
Given that the liver is the principal organ for drug and xenobiotic metabolism, liver cells (hepatocytes) are considered a gold standard for in vitro metabolism studies. europa.eu Monolayer cultures of primary hepatocytes provide an environment that closely mimics the metabolic activity of the liver. researchgate.netnih.gov
Bovine hepatocyte cultures have been effectively employed to study the biotransformation of methandienone. researchgate.netnih.gov In a notable study, methandienone was incubated with monolayer cultures of bovine hepatocytes. The results demonstrated significant metabolic activity, with the identification of several metabolites. This compound was identified as the major metabolite produced in this system. researchgate.netnih.gov These findings highlight the utility of hepatocyte cultures as a reliable model for generating and identifying key metabolites of xenobiotic compounds.
| Parameter | Finding | Reference |
| Model System | Monolayer cultures of bovine hepatocytes | researchgate.netnih.gov |
| Incubation Time | 24 hours | researchgate.netnih.gov |
| Parent Compound Conversion | 83% of methandienone was converted to its metabolites. | researchgate.netnih.gov |
| Major Metabolite Identified | This compound | researchgate.netnih.gov |
| Yield of Major Metabolite | 24% | researchgate.netnih.gov |
Recombinant Enzyme Systems for Specific Pathway Elucidation
The elucidation of the metabolic pathways of xenobiotics, including anabolic androgenic steroids like methandienone, heavily relies on in vitro systems that can isolate specific enzymatic reactions. Recombinant enzyme systems, which involve the expression of specific human enzymes in host cells like insect cells, bacteria (E. coli), or human lymphoblastoid cells, have been instrumental in identifying the precise enzymes responsible for the formation of this compound. science.govliposuction101.com
Studies utilizing human recombinant cytochrome P450 (CYP) enzymes have pinpointed CYP3A4 as the principal enzyme mediating the 6β-hydroxylation of methandienone. science.govnih.gov In vitro incubations of methandienone with various recombinant human CYP isozymes, such as CYP3A4, CYP2C9, and CYP2B6, have been conducted. science.gov These experiments consistently demonstrate that only incubations containing active CYP3A4 produce the 6β-hydroxy metabolite. science.govnih.gov Formats such as insect cell microsomes expressing human CYP3A4 (Baculosomes) and purified recombinant human CYP3A4 expressed in E. coli have both confirmed this specific metabolic conversion. nih.govresearchgate.net
Conversely, when methandienone was incubated with recombinant CYP2C9, no 6β-hydroxyl metabolites were formed. science.govresearchgate.net Similarly, incubations with human lymphoblast cell microsomes expressing CYP2B6 resulted in only trace amounts of 6β-hydroxylated metabolites for other related steroids like testosterone and 17alpha-methyltestosterone, but not for methandienone. science.gov This high degree of specificity suggests that the electronic properties of the 3-keto-4-ene structure, common to methandienone and other similar steroids, contribute to the selective binding and orientation within the active site of the CYP3A4 enzyme, leading to preferential 6β-hydroxylation. nih.govresearchgate.net In addition to liver-abundant CYPs, studies have also explored the role of steroidogenic CYPs, such as CYP11B1, CYP11B2, and CYP21, revealing their capability to metabolize methandienone, although this leads to different products like 11β- and 18-hydroxy metabolites rather than the 6β- form. researchgate.net
Application of Animal Models (e.g., Medaka Embryos) in Biotransformation Research
While recombinant enzymes are excellent for identifying specific enzyme contributions, whole-animal models are crucial for understanding metabolic pathways in a more complex biological system that includes sequential reactions and excretion. Ethical considerations limit administration studies in humans, creating a need for reliable alternative models. mdpi.comfu-berlin.de
One promising model is the uPA+/+-SCID mouse with a "humanized" liver, which is achieved by transplanting functional primary human hepatocytes. springernature.comnih.gov These chimeric mice have been validated as a suitable small animal model for studying the human-type metabolism of anabolic steroids. springernature.comnih.gov When methandienone was administered to these mice, they produced a urinary metabolite profile that correlated very well with that of humans. springernature.com Six of seven known human methandienone metabolites were quantified in the urine of chimeric mice, whereas control mice without human hepatocytes produced only two. springernature.com This model allows for the in vivo investigation of human metabolic pathways, including the formation of hydroxylated metabolites, offering a significant advantage over in vitro systems. springernature.comucl.ac.uk
Another innovative, non-animal alternative model is the medaka fish embryo (Oryzias latipes). mdpi.comfu-berlin.deresearchgate.net Studies have shown that medaka embryos, when exposed to methandienone, are capable of producing human-like metabolites. mdpi.comfu-berlin.de Analysis via mass spectrometry revealed that the embryos generated three mono-hydroxylated metabolites and one reduced metabolite of methandienone that are also known from human biotransformation. mdpi.comfu-berlin.denih.gov The medaka embryo model is considered a valuable tool as it allows for the simultaneous assessment of biotransformation and potential toxicity, contributing to the reduction and replacement of animal testing in accordance with the 3R principle. mdpi.comyoutube.com
Kinetic Studies of Enzymatic Reactions Involved in this compound Formation
The rate of formation of this compound from its parent compound, methandienone, is governed by enzyme kinetics, typically described by the Michaelis-Menten model. This model characterizes the relationship between the substrate concentration ([S]) and the initial reaction velocity (v) using two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). frontiersin.org Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. frontiersin.org
Direct kinetic parameters for the specific 6β-hydroxylation of methandienone are not extensively documented in publicly available literature. However, the kinetics of 6β-hydroxylation for testosterone, a structurally similar steroid also metabolized primarily by CYP3A4, have been well-studied and provide a valuable comparative reference. researchgate.net It is important to note that CYP3A4 often exhibits atypical, non-Michaelis-Menten kinetics (e.g., sigmoidal or biphasic curves) with some steroid substrates, which suggests cooperative binding of multiple substrate molecules in the enzyme's large active site. liposuction101.comnih.gov
The following table presents kinetic data for the 6β-hydroxylation of testosterone by recombinant human CYP3A4 and CYP3A5, illustrating the typical range of values for such reactions. mdpi.com
Click to view Interactive Data Table: Kinetic Parameters for Testosterone 6β-Hydroxylation by CYP3A Isozymes
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol P450) | Kinetic Model |
| CYP3A4 | Testosterone | 25.1 | 22.2 | Michaelis-Menten |
| CYP3A5 | Testosterone | 52.1 | 6.7 | Michaelis-Menten |
Data sourced from studies on testosterone metabolism and are presented as a comparative illustration for a similar steroid hydroxylation reaction catalyzed by CYP3A enzymes. mdpi.com The actual kinetic values for methandienone may differ.
This data highlights that different isozymes can have substantially different affinities and turnover rates for the same substrate. For instance, CYP3A4 shows a higher affinity (lower Kₘ) and a greater maximal velocity for testosterone 6β-hydroxylation compared to CYP3A5. mdpi.com Such kinetic studies are crucial for predicting the metabolic fate of a compound and its potential for drug-drug interactions.
Comparative Metabolism Studies of Related Steroids
Understanding the metabolism of this compound is enhanced by comparing the biotransformation of methandienone with that of structurally related anabolic steroids. These studies reveal how small changes in chemical structure can influence metabolic pathways.
The 6β-hydroxylation reaction catalyzed by CYP3A4 is a common metabolic pathway for several anabolic steroids that share the 3-keto-4-ene structural moiety. nih.govresearchgate.net In vitro studies using recombinant CYP3A4 have shown the formation of 6β-hydroxy metabolites from not only methandienone but also testosterone, 17alpha-methyltestosterone, and boldenone. science.govnih.gov This indicates a shared mechanism of recognition and catalysis by the CYP3A4 enzyme for this class of steroids.
However, other metabolic pathways, such as A-ring reduction, show variability among these compounds. The biotransformation of methandienone involves the sequential reduction of its A-ring substituents (the Δ⁴-double bond, 3-oxo group, and Δ¹-double bond). Comparative studies with mestanolone, 17alpha-methyltestosterone, and oxymetholone (B1678114) have helped to confirm this proposed reduction sequence. For example, after administration of methandienone, the major A-ring reduced metabolites found are 17α-methyl-5β-androstane-3α,17β-diol and its 5α-isomer, with the 5β-form being predominant.
Furthermore, the presence of a 17α-methyl group in steroids like methandienone and methyltestosterone (B1676486) sterically hinders the oxidation of the 17β-hydroxy group, making them orally active and directing metabolism towards other sites, such as the A-ring and the 6β-position. In contrast, steroids without this feature are more susceptible to oxidation at C17. These comparative analyses are vital for predicting the metabolites of new or "designer" steroids based on their structural similarities to known compounds.
6β Hydroxymethandienone As a Research Biomarker in Forensic and Doping Control Sciences
Utility as a Long-Term Metabolite Marker for Detection of Parent Compounds
The primary challenge in detecting the misuse of anabolic steroids like methandienone is the rapid metabolism and excretion of the parent drug. However, its metabolites can often be detected for a more extended period. 6β-Hydroxymethandienone serves as a significant long-term metabolite marker for methandienone. Following administration, methandienone is metabolized in the liver, with 6β-hydroxylation being a major pathway. This process results in the formation of this compound, which is then excreted in the urine.
Research has demonstrated that while methandienone itself may only be detectable for a few days, this compound and other metabolites can be identified in urine samples for a much longer duration, significantly extending the window of detection for anti-doping agencies. This prolonged detection window is critical for out-of-competition testing, a cornerstone of modern anti-doping strategies. The identification of such long-term metabolites has led to a notable increase in the number of adverse analytical findings for methandienone.
Application in Forensic Analytical Contexts (e.g., Detection of Specific Substances)
In forensic toxicology, the identification of specific substances is paramount for legal and investigative purposes. This compound plays a vital role in the forensic analysis of samples where the use of methandienone is suspected. Its presence in a biological sample, typically urine, provides strong evidence of the administration of the parent steroid.
Forensic laboratories employ advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and confirm the presence of this compound. These methods offer high sensitivity and specificity, allowing for the unambiguous identification of the compound even at low concentrations. The detection of this specific metabolite is crucial in cases related to illegal substance use, including in sports, criminal investigations, and post-mortem toxicology. The confirmation of this compound can be a key piece of evidence in legal proceedings.
Significance in Anti-Doping Research and Strategies
The detection of this compound is a testament to the continuous evolution of anti-doping science. Its identification as a reliable biomarker has significantly enhanced the ability of anti-doping organizations to detect methandienone abuse.
The history of doping control is marked by a continuous race between those developing new performance-enhancing substances and the scientists developing methods to detect them. In the early days of anti-doping, testing focused on stimulants and narcotics. The 1970s saw the rise of anabolic steroid use, prompting the development of new analytical techniques. researchgate.net
Gas chromatography (GC) was an early tool, but the introduction of combined gas chromatography-mass spectrometry (GC-MS) in the 1970s and its implementation for steroid testing in the 1980s revolutionized the field. semanticscholar.org This technique allowed for the sensitive and specific identification of a wide range of banned substances and their metabolites. Over the years, further advancements, including the development of high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have continued to improve the analytical capabilities of anti-doping laboratories. These powerful techniques are essential for the detection of metabolites like this compound. rsc.org
Modern anti-doping strategies have shifted towards a more comprehensive approach known as metabolite profiling. nih.govnih.gov Instead of just searching for the parent drug, laboratories now analyze a wide range of metabolites to create a biological "fingerprint" of substance use. This approach has several advantages. As previously mentioned, metabolites often have a longer detection window than the parent compound. nih.gov
Metabolite profiling allows for the identification of new or "designer" steroids by looking for common metabolic pathways and characteristic fragments in mass spectrometry analysis. The Athlete Biological Passport (ABP) is a prime example of this strategy, where longitudinal monitoring of an athlete's biological markers can reveal the effects of doping, even without directly detecting a prohibited substance. The detection of specific, long-term metabolites like this compound is a key component of this comprehensive approach to deterring and detecting doping in sport. nih.gov
Method Validation and Performance Characteristics for Biomarker Detection in Analytical Research
For analytical data to be reliable and admissible in forensic and anti-doping contexts, the methods used for detection must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest (this compound) in the presence of other components in the sample matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, low LODs and LOQs are crucial for detecting its presence long after administration.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Both are essential for reliable quantification.
Recovery: The efficiency of the extraction process in isolating the analyte from the sample matrix.
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Both GC-MS and LC-MS/MS methods for the detection of this compound undergo extensive validation to ensure they meet the stringent requirements of accredited laboratories.
Table 1: Key Performance Characteristics of Analytical Methods for this compound Detection
| Performance Characteristic | Description | Importance in this compound Analysis |
|---|---|---|
| Specificity/Selectivity | Ensures the signal is from this compound and not other substances. | Crucial for avoiding false positives. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Enables the detection of trace amounts long after use. |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately measured. | Important for quantitative analysis and monitoring. |
| Linearity | Ensures a proportional response to concentration. | Necessary for accurate quantification over a range of concentrations. |
| Accuracy | Closeness of the result to the true value. | Ensures the reported concentration is correct. |
| Precision | Reproducibility of the measurement. | Demonstrates the reliability of the method. |
Challenges in Biomarker Detection and Interpretation (e.g., Microbial Degradation in Samples)
Despite the advancements in analytical techniques, several challenges remain in the detection and interpretation of biomarkers like this compound. One significant challenge is the potential for microbial degradation of the analyte in urine samples. Improper storage or transportation of samples can lead to the growth of microorganisms that can alter the steroid profile, potentially leading to false-negative results or difficulties in interpretation.
Studies have shown that some microorganisms can metabolize steroids, leading to a decrease in the concentration of the target analyte. This degradation can be influenced by factors such as temperature, pH, and the type of microorganisms present. To mitigate this issue, strict protocols for sample collection, storage, and transportation are essential. These include maintaining a cold chain from the point of collection to the laboratory and analyzing samples as promptly as possible. The use of preservatives in collection vessels is also a strategy to inhibit microbial growth and ensure the integrity of the sample.
Synthetic Approaches and Reference Material Development for 6β Hydroxymethandienone
Chemical Synthesis Methodologies for the Production of Analytical Reference Standards
The chemical synthesis of 6β-hydroxymethandienone is essential for generating the highly pure material required for use as an analytical reference standard. One established method involves the hydroxylation of the parent steroid, methandienone. A common strategy is the light-induced autooxidation of a corresponding trimethysilyl 3,5-dienol ether of methandienone when dissolved in a solvent like isopropanol (B130326) or ethanol. nih.gov This reaction primarily yields the 6β-hydroxy isomer, although the 6α-hydroxy isomer may also be formed in smaller quantities. nih.gov
Another synthetic approach for related 6β-hydroxy androgens, which can be adapted for this compound, involves the oxidation of a 3,5-diene steroid precursor. nih.gov This method utilizes a dirhodium catalyst in the presence of tert-butylhydroperoxide to introduce the hydroxyl group at the 6β position. nih.gov Following the synthesis, purification is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the this compound from reaction byproducts and other isomers. nih.govresearchgate.net The final product's structure and stereochemistry are then confirmed through comprehensive analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govresearchgate.net
| Synthesis Approach | Precursor | Key Reagents/Conditions | Primary Product | Source |
| Photo-oxidation | Methandienone (as 3,5-dienol ether) | Light, Isopropanol/Ethanol | This compound | nih.gov |
| Catalytic Oxidation | 3,5-Diene steroid precursor | Dirhodium catalyst, tert-butylhydroperoxide | 6β-Hydroxy androgen | nih.gov |
Biosynthetic Routes for Laboratory-Scale Production Using Biological Models (e.g., In Vitro Systems)
For laboratory-scale production, particularly when mimicking physiological metabolic pathways, biosynthetic routes offer a valuable alternative to chemical synthesis. In vitro systems utilizing liver-derived models have proven effective for producing this compound. Monolayer cultures of bovine hepatocytes, when incubated with the parent compound methandienone, have been shown to effectively biotransform it into several metabolites. researchgate.net
In these systems, this compound is consistently identified as the major metabolite. researchgate.netdshs-koeln.de Research has demonstrated that after 24 hours of incubation, approximately 83% of the initial methandienone can be converted into its metabolites by bovine hepatocytes, with the yield of this compound being around 24%. researchgate.net The production of the metabolite can be monitored over time, and after incubation, the product is extracted from the culture medium. Subsequent purification using techniques like reversed-phase HPLC allows for the isolation of the target compound. researchgate.net The identity of the biosynthesized this compound is then confirmed by comparing its analytical data (e.g., retention time, mass spectra) with that of a chemically synthesized reference standard. researchgate.net This approach is particularly useful for producing metabolites that are difficult to synthesize chemically and for verifying metabolic pathways.
| Biological Model | Substrate | Incubation Time | Major Metabolite | Reported Yield | Source |
| Bovine Hepatocyte Culture | Methandienone | 24 hours | This compound | 24% | researchgate.net |
Criteria for the Development and Characterization of Certified Reference Materials
The development of a Certified Reference Material (CRM) for this compound is a meticulous process governed by international standards to ensure its accuracy, stability, and traceability. A CRM is a reference material accompanied by a certificate that provides one or more property values, certified by a procedure that establishes metrological traceability to an accurate realization of the unit in which the property values are expressed, along with an associated uncertainty. iaea.org For anti-doping applications, CRMs are critical for ensuring the comparability and reliability of measurement results across different laboratories worldwide. researchgate.netresearchgate.net
The certification process involves several key stages:
Material Production and Purification: Synthesis of the compound to the highest possible purity. nih.gov
Characterization: Unambiguous confirmation of the material's identity and structure.
Purity Assignment: Quantitative determination of the mass fraction of the main component and characterization of all significant impurities. nih.govdntb.gov.ua
Homogeneity Assessment: Ensuring that the property value is uniform across all units within a batch of the CRM. rsc.orgnih.gov
Stability Assessment: Evaluating the stability of the CRM under defined storage and transport conditions to establish an expiry date. rsc.orgnih.gov
Value Assignment and Uncertainty Estimation: Assigning a certified value for the property of interest (e.g., purity) and calculating its measurement uncertainty according to established guidelines. nih.govnih.gov
These steps ensure that the CRM can be reliably used for purposes such as calibrating instruments, validating analytical methods, and establishing the traceability of measurement results to the International System of Units (SI). researchgate.netresearchgate.net
Purity Assessment for Reference Standard Applications
The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses. For CRMs, purity is typically determined using a mass balance approach, which involves summing the mass fractions of all identified impurities and subtracting this total from 100%. nih.govdntb.gov.ua This method provides a comprehensive assessment of the material's composition.
The characterization of impurities is achieved through a combination of analytical techniques:
Structurally Related Impurities: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and proton nuclear magnetic resonance (¹H NMR) spectroscopy are used to identify and quantify impurities that are structurally similar to the main compound. nih.govdntb.gov.ua
Water Content: Karl Fischer titration is the standard method for accurately determining the amount of water present in the material. nih.govdntb.gov.ua
Residual Solvents: ¹H NMR can also be used to quantify any occluded organic solvents remaining from the synthesis and purification process. nih.govdntb.gov.ua
Inorganic Residue: Thermogravimetric analysis is employed to measure the amount of non-volatile inorganic impurities. nih.govdntb.gov.ua
By quantifying each of these impurity types, a certified purity value with a calculated uncertainty can be assigned to the reference material, ensuring its suitability for high-accuracy applications. nih.gov
Stability and Storage Conditions of Reference Materials
Establishing appropriate storage conditions and an expiration date is crucial for maintaining the integrity of a reference material. Stability studies are performed to evaluate how the concentration and purity of the analyte change over time under various environmental conditions. rsc.orgnih.gov These studies typically involve long-term testing under recommended storage conditions and accelerated testing under stressed conditions (e.g., elevated temperature and humidity) to predict degradation. fda.gov
For steroid reference materials, storage at low temperatures is common practice to ensure long-term stability. researchgate.net Studies on various steroids have shown that while some are stable for up to a year at room temperature, others require refrigeration (4°C) or freezing (-20°C or -70°C) to prevent significant degradation. researchgate.net For example, a one-year stability study on five different steroids in dried blood spots demonstrated varying stability profiles depending on the compound and storage temperature. researchgate.net It is essential to store reference standards in their original, tightly sealed containers, protected from light and humidity, and to adhere to any specific instructions provided on the certificate of analysis. usp.org
The following table, based on findings for other steroid biomarkers, illustrates typical results from a stability study.
| Storage Temperature | Analyte Stability at 1 Year | General Recommendation | Source |
| Room Temperature (22-25°C) | Some steroids show significant degradation after 6 months. | Not recommended for long-term storage. Suitable for short-term (e.g., up to 4 weeks). | researchgate.net |
| Refrigerated (4°C) | Generally stable. | Suitable for long-term storage. | researchgate.net |
| Frozen (-20°C) | Stable. | Recommended for long-term storage. | researchgate.net |
| Deep Frozen (-70°C) | Stable. | Recommended for optimal long-term storage. | researchgate.net |
Historical Trajectory and Future Trajectories in 6β Hydroxymethandienone Research
Evolution of Analytical Techniques for Steroid Metabolite Detection in Scientific History
The history of steroid metabolite detection is a narrative of progressively enhanced sensitivity and specificity. Early methods in steroid analysis, such as colorimetric assays and thin-layer chromatography, lacked the resolution to identify specific metabolites like 6β-Hydroxymethandienone with certainty.
The advent of Gas Chromatography-Mass Spectrometry (GC-MS) in the 1960s marked a revolutionary step forward. dntb.gov.ua This technique allowed for the separation of individual steroids and their metabolites, followed by their identification based on their unique mass spectra. For the first time, researchers could begin to profile the complex array of metabolites resulting from the biotransformation of synthetic steroids. However, GC-MS often required chemical derivatization to make the steroids volatile, a process that could sometimes introduce artifacts. nih.gov
The subsequent development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the dominant method for steroid analysis. nih.govresearchgate.net LC-MS/MS offers several advantages over GC-MS, including the ability to analyze non-volatile and thermally unstable compounds directly, often with minimal sample preparation. mdpi.com This has been particularly crucial for the analysis of conjugated steroid metabolites. The enhanced sensitivity and specificity of LC-MS/MS have enabled the detection of metabolites at very low concentrations, significantly extending the window of detection for parent compounds. nih.gov
Further refinements, including the introduction of High-Resolution Mass Spectrometry (HRMS) , have provided even greater analytical power. HRMS instruments can measure the mass of a molecule with extremely high accuracy, allowing for the determination of its elemental composition and confident identification of unknown metabolites. wada-ama.org
The progression of these analytical techniques has been pivotal in building our current understanding of methandienone metabolism and the significance of its various metabolites, including this compound.
Table 1: Key Milestones in the Evolution of Analytical Techniques for Steroid Metabolite Detection
| Era | Primary Analytical Technique | Key Advantages for Steroid Metabolite Detection | Limitations |
|---|---|---|---|
| Mid-20th Century | Colorimetry, Thin-Layer Chromatography (TLC) | Initial screening and separation of steroid classes. | Low specificity and sensitivity; unable to identify specific metabolites. |
| 1960s - 1980s | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of individual steroid metabolites based on mass spectra. | Requires chemical derivatization; potential for thermal degradation of analytes. nih.gov |
| 1990s - Present | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; direct analysis of non-volatile and conjugated metabolites. nih.govresearchgate.netmdpi.com | Matrix effects can sometimes suppress ion signals. |
| 2000s - Present | High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement for unambiguous identification of unknown metabolites. wada-ama.org | Higher instrument cost and complexity. |
Emerging Technologies and Methodologies for Advanced Detection and Characterization
The quest for ever-greater sensitivity and more comprehensive characterization of steroid metabolites continues to drive innovation in analytical science. Several emerging technologies are pushing the boundaries of what is possible in the detection of compounds like this compound.
Ion Mobility-Mass Spectrometry (IM-MS) is a promising technique that adds another dimension of separation to traditional mass spectrometry. mdpi.com By separating ions based on their size and shape (their collisional cross-section), IM-MS can resolve isomers that are indistinguishable by mass alone. This is particularly valuable in steroid analysis, where many metabolites share the same elemental composition.
The development of novel ionization techniques is also expanding the analytical toolbox. Softer ionization methods can help to preserve the integrity of fragile molecules, providing more information about their structure.
Furthermore, advances in data processing and computational analysis are playing an increasingly important role. Sophisticated algorithms can help to identify known metabolites in complex datasets and even predict the structures of previously unknown compounds. This is leading to the development of "steroidomics" platforms that aim to provide a comprehensive picture of an individual's steroid profile. nih.govnih.gov
These cutting-edge technologies are not only improving our ability to detect and characterize known metabolites like this compound but are also enabling the discovery of new, long-term metabolites that can further extend the window of detection for prohibited substances. wada-ama.org
Unexplored Aspects in Metabolic Pathways and Enzymatic Regulation
While it is established that 6β-hydroxylation is a major metabolic pathway for methandienone in humans, a complete understanding of the enzymatic processes and their regulation remains an active area of research. nih.gov
In vitro studies using bovine hepatocytes have identified this compound as the major metabolite, suggesting a significant role for hepatic enzymes in its formation. researchgate.net Research indicates that cytochrome P450 (CYP) enzymes are primarily responsible for the hydroxylation of steroids. researchgate.net Specifically, CYP3A4 , a major human drug-metabolizing enzyme, is known to catalyze the 6β-hydroxylation of various steroids, including testosterone (B1683101). It is highly probable that CYP3A4 is also the key enzyme responsible for the formation of this compound from methandienone.
However, several aspects of this metabolic pathway warrant further investigation:
Contribution of other CYP isozymes: While CYP3A4 is likely the primary enzyme, the potential involvement of other CYP isozymes in the 6β-hydroxylation of methandienone has not been fully ruled out.
Inter-individual variability: The activity of CYP enzymes can vary significantly between individuals due to genetic polymorphisms and environmental factors. The extent to which this variability affects the rate and extent of this compound formation is an important area for future research.
Regulation of enzyme activity: The factors that regulate the expression and activity of the specific CYP enzymes involved in methandienone metabolism are not fully understood. This includes the potential for induction or inhibition of these enzymes by other drugs or endogenous compounds.
A deeper understanding of these unexplored aspects will not only enhance our fundamental knowledge of steroid metabolism but could also have practical implications for improving the detection of methandienone abuse.
Table 2: Research Findings on the Metabolism of Methandienone to this compound
| Research Finding | Implication | Reference |
|---|---|---|
| 6β-hydroxylation is a major metabolic pathway for methandienone in humans. | Highlights the importance of detecting this compound as a key biomarker. | nih.gov |
| In vitro studies with bovine hepatocytes show this compound as the major metabolite. | Suggests a primary role for liver enzymes in this metabolic conversion. | researchgate.net |
| Cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze 6β-hydroxylation of other steroids. | Strongly suggests the involvement of CYP3A4 in the formation of this compound. |
Novel Applications in Forensic and Analytical Chemistry Research
The detection and identification of specific metabolites like this compound have significant applications in forensic and analytical chemistry, particularly in the context of anti-doping control. The primary goal in this field is to extend the detection window for prohibited substances, and the identification of long-term metabolites is a key strategy to achieve this.
The parent compound, methandienone, is often detectable in urine for only a short period. However, its metabolites, including this compound, can be excreted for a much longer duration. By targeting these longer-lasting metabolites, analytical laboratories can significantly increase the likelihood of detecting past use of the prohibited substance.
The discovery of new, even longer-term metabolites of methandienone continues to be an important area of research. wada-ama.org The analytical methodologies developed for the detection of this compound can be adapted to search for and identify these novel biomarkers.
Furthermore, the detailed profiling of methandienone metabolites, including the relative abundance of compounds like this compound, could potentially provide insights into the timing and pattern of use of the parent drug. This information could be valuable in forensic investigations.
The ongoing development of more sensitive and specific analytical techniques will undoubtedly lead to the discovery of new applications for the detection of this compound and other steroid metabolites in forensic and analytical chemistry.
Q & A
Basic Question: What analytical techniques are considered standard for identifying 6β-Hydroxymethandienone in biological samples?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for identifying this compound and its metabolites in biological matrices such as urine, hepatocyte cultures, or plant extracts. Key parameters include:
- Retention time alignment : Match experimental retention times (e.g., ~36.028 min in Caesalpinia bonducella seed extracts) with reference standards .
- Mass spectral libraries : Compare fragmentation patterns to confirm structural identity, particularly for distinguishing isomers (e.g., metabolites VI and VII in human and chimeric mouse models) .
- Quantification : Use peak area percentages to estimate relative abundance, as demonstrated in bovine hepatocyte studies where this compound was a major metabolite .
Advanced Question: How do metabolic pathways of this compound differ between species, and what methodological frameworks are used to resolve contradictions in metabolite profiles?
Answer:
Species-specific cytochrome P450 (CYP) enzyme activity drives metabolic divergence. For example:
- Chimeric uPA+/+-SCID mice : These models, humanized with hepatocytes, replicate human metabolic pathways more accurately than non-chimeric mice. In such models, 6β-hydroxylation is dominant, but human-specific metabolites (e.g., epimethendiol V) may not form in mice, necessitating cross-species LC-MS/MS validation .
- Contradiction resolution : Discrepancies in metabolite detection (e.g., bovine vs. human studies) require isotope-labeled tracer experiments to track hydroxylation and epimerization pathways. Statistical tools like principal component analysis (PCA) can isolate species-specific metabolic clusters .
Basic Question: What are the natural sources of this compound, and how is it extracted for pharmacological studies?
Answer:
The compound has been isolated from:
- Plant species : Caesalpinia pulcherrima roots (via chloroform extraction) and Taxus chinensis (using methanol-based Soxhlet extraction) .
- Extraction protocols :
- Solvent polarity : Use chloroform or ethyl acetate for lipophilic steroid isolation.
- Chromatographic purification : Follow GC-MS or HPLC-UV to confirm purity (>95%) before in vitro assays (e.g., α-amylase inhibition tests) .
Advanced Question: What in vivo models are most effective for validating human metabolic pathways of this compound, and how are interspecies differences mitigated?
Answer:
- Chimeric uPA+/+-SCID mice : These mice, engrafted with human hepatocytes, detect 6/7 human metabolites (vs. 2/7 in wild-type mice), making them superior to in vitro hepatocyte cultures for pathway validation .
- Mitigation strategies :
Basic Question: How can researchers ensure reproducibility in detecting this compound metabolites across laboratories?
Answer:
- Standardized protocols : Adopt reference materials (e.g., NIST-certified standards) and harmonized GC-MS settings (column type: DB-5MS; ionization: EI at 70 eV) .
- Inter-laboratory validation : Share raw data (m/z values, retention times) via repositories like Metabolomics Workbench and use Cohen’s κ statistics to assess detection consistency .
Advanced Question: What is the ecological role of this compound in plant species like Caesalpinia pulcherrima, and how can biosynthesis pathways be elucidated?
Answer:
- Hypothesized roles : The compound may act as a phytoecdysteroid, influencing insect predation resistance (e.g., inhibitory effects on larval growth) .
- Biosynthesis mapping :
- Isotopic labeling : Use -acetate tracers in plant cell cultures to track mevalonate pathway incorporation.
- Transcriptomic analysis : Identify candidate genes (e.g., steroid hydroxylases) via RNA-seq of C. pulcherrima root tissues .
Methodological Best Practices
- Data reporting : Follow ICMJE guidelines to document chemical purity, instrument parameters, and statistical tests (e.g., two-tailed t-tests for interspecies comparisons) .
- Ethical compliance : Exclude commercial or non-validated sources (e.g., ) and prioritize peer-reviewed studies for literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
